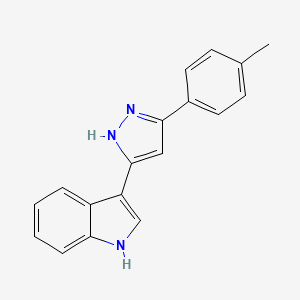
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Pyrazole, 5-(3-indolyl)-3-(4-tolyl)- involves its interaction with specific molecular targets. The indole and tolyl groups may contribute to its binding affinity and specificity towards enzymes or receptors. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole, 3-(4-tolyl)-: Lacks the indole group, which may affect its biological activity.
Indole, 5-(3-pyrazolyl)-3-(4-tolyl)-: A structural isomer with different substitution patterns.
Pyrazole, 5-(3-indolyl)-3-phenyl-: Contains a phenyl group instead of a tolyl group.
Uniqueness
Pyrazole, 5-(3-indolyl)-3-(4-tolyl)-: is unique due to the presence of both indole and tolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
64640-77-3 |
|---|---|
Fórmula molecular |
C18H15N3 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1H-indole |
InChI |
InChI=1S/C18H15N3/c1-12-6-8-13(9-7-12)17-10-18(21-20-17)15-11-19-16-5-3-2-4-14(15)16/h2-11,19H,1H3,(H,20,21) |
Clave InChI |
XJUJNQLHZRQSNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


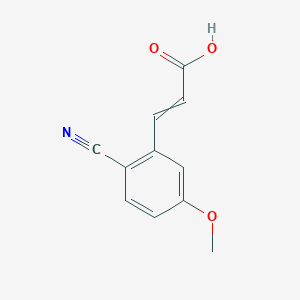

![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)

![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
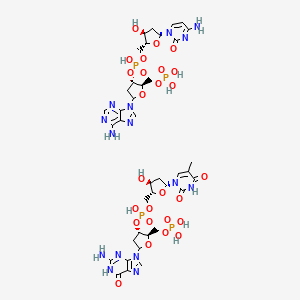
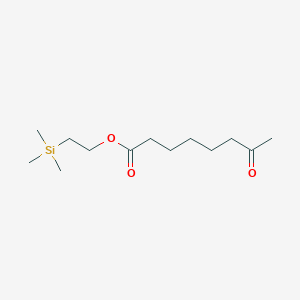
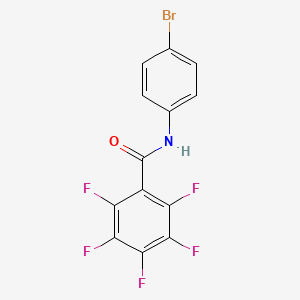
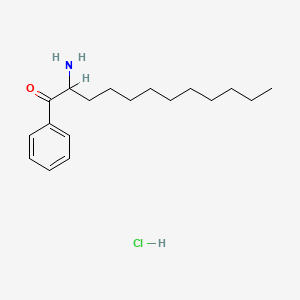
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)
